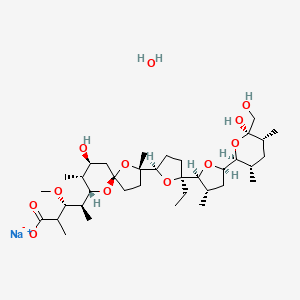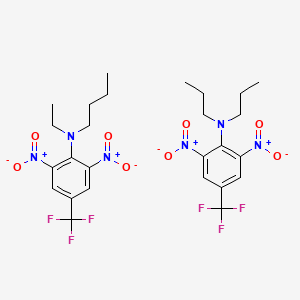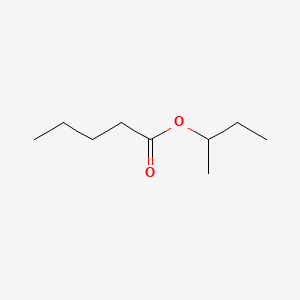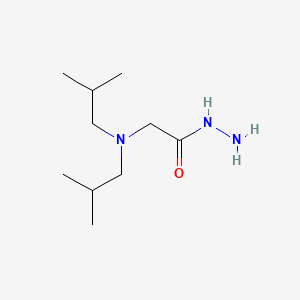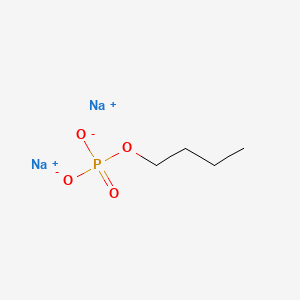
Disodium butyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium butyl phosphate, also known as phosphoric acid, monobutyl ester, disodium salt, is an inorganic compound with the molecular formula C4H9Na2O4P. It is a water-soluble compound that exhibits good surface activity and emulsifying properties. This compound is commonly used in various industrial applications, including as a surfactant, wetting agent, and emulsifier .
Preparation Methods
Disodium butyl phosphate can be synthesized through the reaction of phosphoric acid with butanol, followed by neutralization with sodium hydroxide. The general synthetic route involves the esterification of phosphoric acid with butanol to form butyl phosphate, which is then neutralized with sodium hydroxide to yield this compound . The reaction conditions typically involve controlled temperatures and the use of catalysts to optimize the yield and purity of the product.
Chemical Reactions Analysis
Disodium butyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced under specific conditions to yield different phosphorous compounds.
Substitution: It can undergo substitution reactions where the butyl group is replaced by other alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents.
Scientific Research Applications
Disodium butyl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: It is employed in biochemical assays and as a buffer in biological experiments.
Medicine: It is used in pharmaceutical formulations and as an excipient in drug delivery systems.
Mechanism of Action
Disodium butyl phosphate can be compared with other similar compounds such as disodium phosphate, dibutyl phosphate, and trisodium phosphate. While all these compounds share similar phosphate-based structures, this compound is unique due to its specific butyl ester group, which imparts distinct surface-active properties and makes it particularly effective as an emulsifier and wetting agent .
Comparison with Similar Compounds
- Disodium phosphate
- Dibutyl phosphate
- Trisodium phosphate
Disodium butyl phosphate stands out for its unique combination of solubility, surface activity, and versatility in various applications.
Properties
CAS No. |
64114-42-7 |
|---|---|
Molecular Formula |
C4H9Na2O4P |
Molecular Weight |
198.07 g/mol |
IUPAC Name |
disodium;butyl phosphate |
InChI |
InChI=1S/C4H11O4P.2Na/c1-2-3-4-8-9(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);;/q;2*+1/p-2 |
InChI Key |
VCFILMCOJAQDAY-UHFFFAOYSA-L |
Canonical SMILES |
CCCCOP(=O)([O-])[O-].[Na+].[Na+] |
Related CAS |
1623-15-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



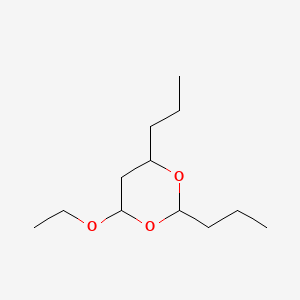
![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
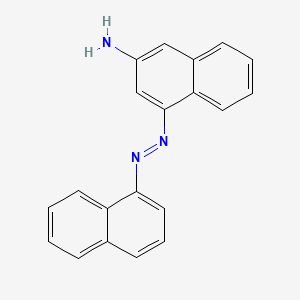
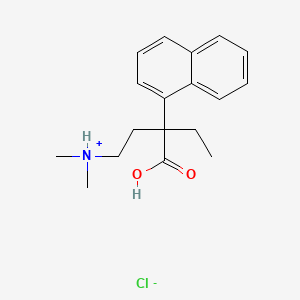
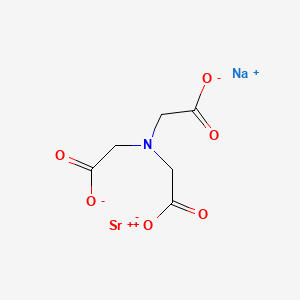
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)
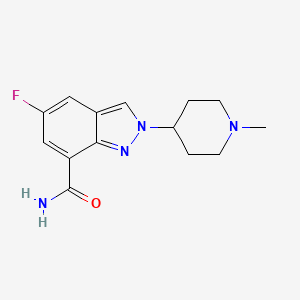
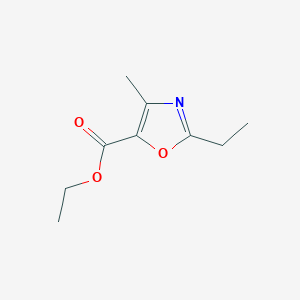
![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)
